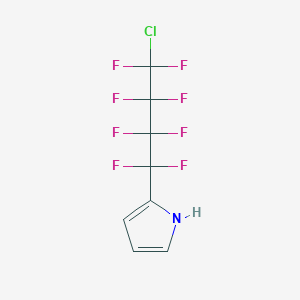
1,4-Bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene is an organic compound with a complex structure It features a benzene ring substituted with two 1-chloro-2-methylpropan-2-yl groups and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1,4-Bis(1-chloro-2-methylpropan-2-yl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) for hydroxide substitution, primary amines for amine substitution.
Major Products Formed
Reduction: 1,4-Bis(1-amino-2-methylpropan-2-yl)-2-nitrobenzene.
Substitution: 1,4-Bis(1-hydroxy-2-methylpropan-2-yl)-2-nitrobenzene or 1,4-Bis(1-amino-2-methylpropan-2-yl)-2-nitrobenzene.
Scientific Research Applications
1,4-Bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloro groups can undergo nucleophilic substitution, leading to the formation of various biologically active derivatives. These interactions can modulate biochemical pathways and influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(2-chloro-1,1-dimethylethyl)benzene
- 1,4-Bis(2-hydroperoxypropan-2-yl)benzene
- 1,4-Diisopropylbenzene
Uniqueness
1,4-Bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene is unique due to the presence of both chloro and nitro substituents on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
CAS No. |
114093-01-5 |
|---|---|
Molecular Formula |
C14H19Cl2NO2 |
Molecular Weight |
304.2 g/mol |
IUPAC Name |
1,4-bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene |
InChI |
InChI=1S/C14H19Cl2NO2/c1-13(2,8-15)10-5-6-11(14(3,4)9-16)12(7-10)17(18)19/h5-7H,8-9H2,1-4H3 |
InChI Key |
RZTNOEWKIYWXBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCl)C1=CC(=C(C=C1)C(C)(C)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


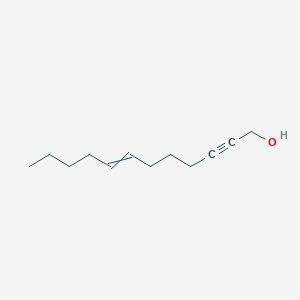
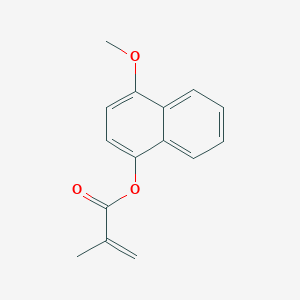


![7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride](/img/structure/B14314354.png)

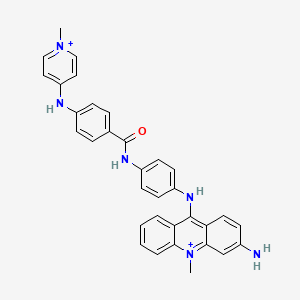
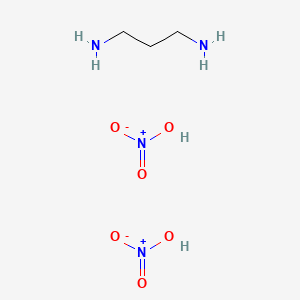
![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)
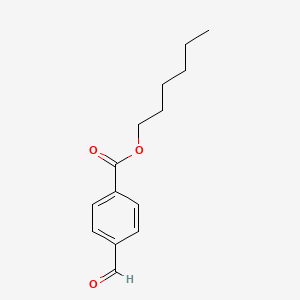
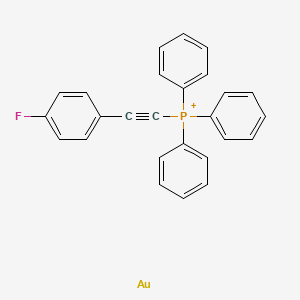
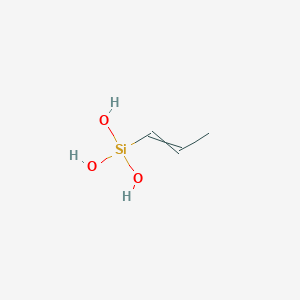
![N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N'-benzylcarbamimidothioic acid](/img/structure/B14314412.png)
